molecular formula C18H30O3 B14248249 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one CAS No. 420782-01-0

6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one

Cat. No.: B14248249
CAS No.: 420782-01-0
M. Wt: 294.4 g/mol
InChI Key: SJGBVXPXTMNDDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one typically involves the condensation of appropriate aldehydes and ketones followed by cyclization reactions . One common method involves the use of ethyl 2-hexyl-3-oxobutanoate as a starting material, which undergoes aldol condensation with heptanal to form the intermediate product. This intermediate then undergoes cyclization to form the desired pyran-2-one ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyran-2-one ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

420782-01-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

6-heptyl-3-hexyl-4-hydroxypyran-2-one

InChI

InChI=1S/C18H30O3/c1-3-5-7-9-10-12-15-14-17(19)16(18(20)21-15)13-11-8-6-4-2/h14,19H,3-13H2,1-2H3

InChI Key

SJGBVXPXTMNDDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(C(=O)O1)CCCCCC)O

Origin of Product

United States

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